![molecular formula C19H15F3N2O4 B6422565 N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-31-7](/img/structure/B6422565.png)
N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, more commonly known as DQC, is a novel small molecule that has recently been studied for its potential applications in medicinal chemistry and pharmacology. DQC was first synthesized in 2017 and has since been studied for its ability to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of fatty acid amides. DQC has been found to have a number of beneficial effects in laboratory experiments, including inhibition of inflammation and pain, and potential applications in treating various diseases.
Wissenschaftliche Forschungsanwendungen
DQC has been studied for its potential applications in medicinal chemistry and pharmacology. DQC has been found to inhibit the enzyme fatty acid amide hydrolase (N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide), which is involved in the breakdown of fatty acid amides. DQC has also been found to have a number of beneficial effects in laboratory experiments, including inhibition of inflammation and pain, and potential applications in treating various diseases. DQC has also been studied for its potential applications in the treatment of depression, anxiety, and other mental health disorders.
Wirkmechanismus
The mechanism of action of DQC is not fully understood. However, it is believed that DQC binds to the active site of N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, preventing the enzyme from breaking down fatty acid amides. This results in an accumulation of fatty acid amides, which can have beneficial effects on inflammation, pain, and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DQC have been studied in laboratory experiments. DQC has been found to inhibit the breakdown of fatty acid amides, resulting in an accumulation of these compounds. This accumulation of fatty acid amides has been found to have a number of beneficial effects, including inhibition of inflammation, pain, and other physiological processes. DQC has also been found to have potential applications in the treatment of depression, anxiety, and other mental health disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DQC for laboratory experiments include its ability to inhibit the enzyme N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, resulting in an accumulation of fatty acid amides. This accumulation of fatty acid amides can have beneficial effects on inflammation, pain, and other physiological processes. Additionally, DQC is relatively easy to synthesize and is not toxic to cells.
The limitations of using DQC for laboratory experiments include its lack of specificity for N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, which can lead to off-target effects. Additionally, DQC has not been tested in human clinical trials, and its long-term effects are unknown.
Zukünftige Richtungen
For research on DQC include developing more specific inhibitors of N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, investigating the long-term effects of DQC in human clinical trials, and exploring the potential applications of DQC in the treatment of various diseases. Additionally, further research is needed to understand the biochemical and physiological effects of DQC, as well as its mechanism of action.
Synthesemethoden
DQC was first synthesized in 2017 using a three-step synthesis method. The first step involved the reaction of p-dimethoxybenzaldehyde with trifluoroacetic anhydride to form a trifluoroacetylated intermediate. The second step involved the reaction of the trifluoroacetylated intermediate with 4-hydroxyquinoline-3-carboxylic acid to form the desired product. The third step involved the deprotection of the trifluoroacetyl group, yielding the desired DQC product.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c1-27-14-7-6-10(8-15(14)28-2)24-18(26)12-9-23-16-11(17(12)25)4-3-5-13(16)19(20,21)22/h3-9H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIDVJZHCOMWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.